molecular formula C8H7FOS B1378339 2-Fluoro-4-(methylthio)benzaldehyde CAS No. 1289084-81-6

2-Fluoro-4-(methylthio)benzaldehyde

Cat. No.: B1378339
CAS No.: 1289084-81-6
M. Wt: 170.21 g/mol
InChI Key: GRLQTWGORARDOB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7FOS. It is a benzaldehyde derivative, characterized by the presence of a fluorine atom at the second position and a methylthio group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methylthio)benzaldehyde typically involves the introduction of the fluorine and methylthio groups onto a benzaldehyde precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring followed by the addition of a methylthio group. The reaction conditions often involve the use of reagents such as fluorinating agents and thiol compounds under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor benzaldehyde is treated with fluorinating agents and methylthiol compounds. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-(methylthio)benzaldehyde is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methylthio)benzaldehyde involves its interaction with various molecular targets. The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzaldehyde: Similar structure but lacks the fluorine atom.

    2-Fluoro-4-(methylthio)benzoic acid: An oxidized form of 2-Fluoro-4-(methylthio)benzaldehyde.

    2-Fluoro-4-(methylthio)benzyl alcohol: A reduced form of this compound

Uniqueness

This compound is unique due to the presence of both fluorine and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

2-fluoro-4-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLQTWGORARDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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